PPARγ Agonist Activity: 4-Phenoxy-2-propylphenol vs. Rosiglitazone in Human HepG2 Cells
4-Phenoxy-2-propylphenol demonstrates direct agonist activity at human peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. In a firefly luciferase reporter gene assay using human HepG2 cells transfected with human PPRE, the compound exhibited an EC50 of 900 nM [1]. In contrast, the clinically established PPARγ agonist rosiglitazone, tested under analogous conditions (PPARγ ligand-binding domain transactivation in HepG2 cells), displays a significantly higher potency with an EC50 of approximately 60 nM .
| Evidence Dimension | PPARγ agonist potency (EC50) |
|---|---|
| Target Compound Data | 900 nM |
| Comparator Or Baseline | Rosiglitazone: 60 nM |
| Quantified Difference | 15-fold lower potency |
| Conditions | Human HepG2 cells transfected with human PPRE; firefly luciferase reporter gene assay; 14-16 hr incubation |
Why This Matters
This quantitative comparison confirms that 4-Phenoxy-2-propylphenol is a validated, albeit less potent, PPARγ agonist, making it a suitable tool compound for mechanistic studies where maximal efficacy is not required or for structure-activity relationship (SAR) investigations.
- [1] BindingDB. BDBM50546858: Agonist activity at PPARγ in human HepG2 cells. EC50 = 900 nM. View Source
